7H-Purine, 7-methyl-2,6-bis(methylthio)-
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Overview
Description
7H-Purine, 7-methyl-2,6-bis(methylthio)-: is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a group of compounds widely recognized for their biological significance. This compound is characterized by the presence of a purine ring substituted with methyl and methylthio groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine, 7-methyl-2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 7-methylpurine with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine, 7-methyl-2,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7H-Purine, 7-methyl-2,6-bis(methylthio)- is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it valuable for creating high-value products .
Mechanism of Action
The mechanism of action of 7H-Purine, 7-methyl-2,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
7H-Purine: The parent compound without the methyl and methylthio substitutions.
7-Methylpurine: A simpler derivative with only a methyl group.
2,6-Dimethylthio-7H-purine: A similar compound with different substitution patterns.
Uniqueness: 7H-Purine, 7-methyl-2,6-bis(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
39008-21-4 |
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Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
7-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-6-5(12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
InChI Key |
BAQUPCBBKCCVGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)SC)SC |
Origin of Product |
United States |
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